molecular formula C10H12O B13685716 1-(1-Methoxyethenyl)-4-methylbenzene CAS No. 51440-57-4

1-(1-Methoxyethenyl)-4-methylbenzene

Cat. No.: B13685716
CAS No.: 51440-57-4
M. Wt: 148.20 g/mol
InChI Key: UOGXIPLKDOHXRA-UHFFFAOYSA-N
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Description

It is a derivative of styrene, where the vinyl group is substituted with a methoxy group

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethenyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-1-phenylethene
  • Methyl α-styryl ether
  • α-Methoxystyrene

Comparison

1-(1-Methoxyethenyl)-4-methylbenzene is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other styrene derivatives. This substitution affects the compound’s reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

1-(1-Methoxyethenyl)-4-methylbenzene, also known as 1-(methoxyvinyl)-4-methylbenzene, is a compound with significant biological activity that has been explored in various research contexts. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O
  • Molecular Weight : 148.20 g/mol
  • Structure : The compound features a methoxy group and a vinyl group attached to a methyl-substituted benzene ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to undergo electrophilic addition reactions. These reactions can lead to the formation of reactive intermediates that interact with various biomolecules, including proteins and nucleic acids. Such interactions may result in alterations in cellular signaling pathways, potentially influencing processes like apoptosis, proliferation, and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have demonstrated its capacity to inhibit the growth of various cancer cell lines. For example, it has shown effectiveness against gastric cancer cells with IC50 values indicating significant cytotoxicity at low concentrations .

Cell Line IC50 (μM)
MGC-8035.1
HGC-277.6

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has been investigated for its potential as an antimicrobial agent against various pathogens. The minimum inhibitory concentrations (MIC) for different bacterial strains have been reported to be above 500 μM, indicating moderate activity .

Study on Gastric Cancer Cells

A notable study focused on the effects of this compound on gastric cancer cell lines MGC-803 and HGC-27. The compound was found to significantly reduce cell viability and induce apoptosis through mechanisms involving G2/M phase arrest and increased Bax/Bcl-2 ratios .

Genotoxicity Assessment

In a genotoxicity study, this compound was evaluated for potential DNA-damaging effects. Results indicated a positive response in certain assays, suggesting that while it may possess therapeutic potential, caution is warranted regarding its safety profile .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
1-Methoxy-1-phenyletheneMethoxy group on phenyl ringModerate anticancer activity
Methyl α-styryl etherStyryl group with methyl substitutionAntimicrobial properties
1-MethoxyvinylbenzeneVinyl group with methoxy substitutionAnticancer properties

Properties

CAS No.

51440-57-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(1-methoxyethenyl)-4-methylbenzene

InChI

InChI=1S/C10H12O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7H,2H2,1,3H3

InChI Key

UOGXIPLKDOHXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)OC

Origin of Product

United States

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